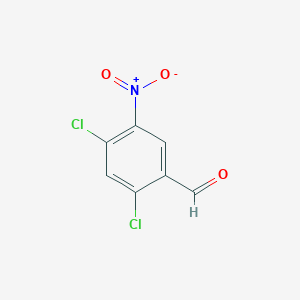

2,4-Dichloro-5-nitrobenzaldehyde

Descripción general

Descripción

2,4-Dichloro-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H3NO3Cl2. It is characterized by the presence of two chlorine atoms and a nitro group attached to a benzene ring, which also contains an aldehyde group. This compound is known for its applications in various fields of chemistry, biology, medicine, and industry due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Nitration of 2,4-Dichlorobenzaldehyde: The compound can be synthesized by nitrating 2,4-dichlorobenzaldehyde using nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration.

Industrial Production Methods: On an industrial scale, the compound is produced by reacting 2,4-dichlorobenzaldehyde with nitric acid in a controlled environment. The reaction mixture is then cooled, filtered, and the product is crystallized out of the solution.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of 2,4-dichloro-5-aminobenzaldehyde.

Substitution: The chlorine atoms on the benzene ring can be substituted with other groups through various substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and hydrochloric acid (HCl) are used.

Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine atoms.

Major Products Formed:

Oxidation: 2,4-Dichloro-5-nitrobenzoic acid

Reduction: 2,4-Dichloro-5-aminobenzaldehyde

Substitution: Various substituted benzaldehydes depending on the nucleophile or electrophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

2,4-Dichloro-5-nitrobenzaldehyde is widely utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, leading to the formation of complex molecules.

- Synthesis of Pharmaceuticals: The compound serves as a precursor for synthesizing various pharmaceutical agents. For instance, it can be transformed into biologically active compounds through functionalization reactions such as nitration and reduction .

- Agrochemicals Production: It is also employed in the synthesis of agrochemicals, contributing to the development of herbicides and pesticides that enhance agricultural productivity.

Chemical Research

In chemical research, this compound plays a critical role due to its reactivity and ability to form derivatives.

- Reactivity Studies: The compound's nitro group makes it a target for nucleophilic substitution reactions, which are essential for understanding reaction mechanisms in organic chemistry .

- Catalytic Applications: Research has shown that derivatives of this compound can act as catalysts in various organic transformations, improving reaction efficiencies and yields .

Material Science

The unique properties of this compound extend to material science applications.

- Electronics and Photovoltaics: Compounds derived from this compound have been investigated for their electronic properties, making them suitable for applications in solar cells and light-emitting diodes (LEDs) .

Case Study 1: Synthesis of Anticancer Agents

A recent study demonstrated the use of this compound in synthesizing novel anticancer agents. The synthesis involved a multi-step process where the compound was reacted with various amines to yield potential therapeutic candidates. Preliminary biological assays indicated significant cytotoxicity against specific cancer cell lines.

Case Study 2: Development of Agrochemicals

In agricultural chemistry research, this compound was utilized to synthesize a new class of herbicides. The synthesized compounds showed enhanced efficacy in controlling weed growth while minimizing environmental impact. Field trials confirmed increased crop yields compared to traditional herbicides .

Mecanismo De Acción

The mechanism by which 2,4-Dichloro-5-nitrobenzaldehyde exerts its effects depends on the specific application. In pharmaceuticals, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific biological pathways. The molecular targets and pathways involved can vary widely depending on the final product synthesized from this compound.

Comparación Con Compuestos Similares

2,4-Dichloro-5-nitrobenzaldehyde is similar to other nitrobenzaldehydes and chlorinated benzaldehydes, but its unique combination of functional groups gives it distinct properties. Some similar compounds include:

2,4-Dichlorobenzaldehyde: Lacks the nitro group.

5-Nitrosalicylaldehyde: Contains a hydroxyl group in addition to the nitro group.

2,4-Dinitrobenzaldehyde: Contains two nitro groups instead of one.

These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro (-NO₂) and aldehyde (-CHO) groups undergo selective or sequential reduction under controlled conditions:

Nitro Group Reduction

-

Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 25–50°C .

-

Mechanism : Catalytic hydrogenation cleaves the N–O bond, converting -NO₂ to -NH₂.

-

Product : 2,4-Dichloro-5-aminobenzaldehyde.

-

Key Data :

Yield Purity Reaction Time 85–92% >95% 4–6 hours

Aldehyde Group Reduction

-

Reagents/Condients : Sodium borohydride (NaBH₄) in methanol at 0–5°C .

-

Mechanism : Hydride transfer reduces -CHO to -CH₂OH.

-

Product : 2,4-Dichloro-5-nitrobenzyl alcohol.

Nucleophilic Aromatic Substitution

The chlorine substituents participate in substitution reactions at elevated temperatures due to activation by the nitro group:

Chlorine Displacement

-

Reagents/Conditions :

-

Mechanism : The nitro group withdraws electron density, polarizing the C–Cl bond and facilitating attack by nucleophiles.

-

Regioselectivity : Substitution occurs preferentially at the 4-position due to resonance stabilization from the nitro group .

-

Product Examples :

-

2-Chloro-5-nitro-4-(alkylamino)benzaldehyde

-

2-Chloro-5-nitro-4-(alkylthio)benzaldehyde

-

Oxidation Reactions

The aldehyde group is oxidized to a carboxylic acid under strong conditions:

Aldehyde Oxidation

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic aqueous solution at 60–80°C .

-

Mechanism : Mn(VII) oxidizes -CHO to -COOH via a radical intermediate.

-

Product : 2,4-Dichloro-5-nitrobenzoic acid.

-

Key Data :

Conversion Rate Selectivity 78–85% >90%

Condensation Reactions

The aldehyde group engages in condensation with nucleophiles:

Schiff Base Formation

-

Reagents/Conditions : Primary amines (e.g., aniline) in ethanol under reflux .

-

Mechanism : Nucleophilic attack by the amine on the carbonyl carbon, followed by dehydration.

-

Product : Imines (e.g., 2,4-Dichloro-5-nitrobenzylideneaniline).

Electrophilic Aromatic Substitution

Despite deactivation by electron-withdrawing groups, limited reactivity is observed under extreme conditions:

Nitration

-

Regioselectivity : Additional nitro groups are introduced meta to existing substituents.

-

Product : 2,4-Dichloro-3,5-dinitrobenzaldehyde (minor product due to steric hindrance).

Photochemical Reactions

UV irradiation induces radical formation:

-

Pathway : Homolytic cleavage of C–Cl bonds generates aryl radicals, leading to dimerization or cross-coupling products.

Propiedades

IUPAC Name |

2,4-dichloro-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-2-6(9)7(10(12)13)1-4(5)3-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEFNOHHULUFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391255 | |

| Record name | 2,4-Dichloro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53581-87-6 | |

| Record name | 2,4-Dichloro-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53581-87-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.